N-(4-acetyl-7'-methyl-2'-oxo-1'-prop-2-enylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound N-(4-acetyl-7'-methyl-2'-oxo-1'-prop-2-enylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide (CAS: 905775-11-3) is defined by its systematic IUPAC name, which delineates its polycyclic architecture and functional groups. The name reflects:
- A spiro junction between the 1,3,4-thiadiazole (position 5) and indole (position 3') rings.
- Substituents on the indole moiety: a 7'-methyl group, a 2'-oxo group, and a 1'-prop-2-enyl (allyl) chain.
- An acetamide group at position 2 of the thiadiazole ring and an acetyl group at position 4.
The molecular formula C₁₇H₁₈N₄O₃S (molecular weight: 358.4 g/mol) confirms the presence of 17 carbon atoms, 18 hydrogens, four nitrogens, three oxygens, and one sulfur. Key structural features include:
- Thiadiazole ring : A five-membered heterocycle with two nitrogen atoms and one sulfur atom.
- Indole ring : A bicyclic structure fused to the thiadiazole via a spiro carbon.
Table 1: Molecular formula comparison with related spiro derivatives
Spirocyclic Architecture: Thiadiazole-Indole Fusion Dynamics
The spiro[1,3,4-thiadiazole-5,3'-indole] core imposes unique geometric constraints. The spiro carbon (C5 of thiadiazole and C3' of indole) forces perpendicular alignment of the two rings, reducing π-orbital conjugation and enhancing three-dimensionality. Key structural attributes include:
- Bond angles : The spiro junction creates bond angles of ~109.5° at the shared carbon, typical of sp³ hybridization.
- Ring strain : Minimal due to the flexibility of the allyl substituent at N1' of the indole.
Electronic effects :
- The electron-withdrawing acetyl and oxo groups on the thiadiazole stabilize its aromaticity.
- The indole’s NH group participates in hydrogen bonding, influencing solubility and intermolecular interactions.
Stereochemical Considerations in Bicyclic Systems
The compound’s spirocyclic framework introduces axial chirality due to non-planar ring arrangements. While the molecule lacks tetrahedral stereocenters, the orthogonal orientation of the thiadiazole and indole rings creates a chiral axis. Key observations:
- Conformational rigidity : The spiro junction restricts free rotation, locking the rings in a specific orientation.
- Enantiomerism : Synthetic routes may yield racemic mixtures unless chiral auxiliaries or catalysts are employed.
Comparative stereochemical analysis :
- Analogues like (3R)-5-ethyl-5'-(2-hydroxyphenyl)spiro[1H-indole-3,2'-3H-1,3,4-thiadiazole]-2-one exhibit defined stereochemistry at the spiro carbon, validated by X-ray crystallography.
- In contrast, the absence of bulky substituents in this compound reduces steric hindrance, allowing dynamic interconversion in solution.
Comparative Analysis with Related Spiro[1,3,4-thiadiazole-indole] Derivatives
Table 2: Structural and functional group variations in spiro[1,3,4-thiadiazole-indole] derivatives
Key trends :
- Allyl vs. alkyl chains : The allyl group in the target compound enhances reactivity in cycloaddition reactions compared to saturated chains.
- Electron-withdrawing groups : Acetyl and oxo substituents increase electrophilicity, facilitating nucleophilic attacks at the thiadiazole ring.
- Spiro ring size : Smaller rings (e.g., 5-membered thiadiazole) impose greater torsional strain than larger analogues.
Properties
IUPAC Name |
N-(4-acetyl-7'-methyl-2'-oxo-1'-prop-2-enylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-5-9-20-14-10(2)7-6-8-13(14)17(15(20)24)21(12(4)23)19-16(25-17)18-11(3)22/h5-8H,1,9H2,2-4H3,(H,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJZVYDDSFQKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(C(=O)N2CC=C)N(N=C(S3)NC(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetyl-7'-methyl-2'-oxo-1'-prop-2-enylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an extensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a spiro structure integrating a thiadiazole and indole moiety, which is known to influence its biological activity. The presence of acetyl and prop-2-enyl groups further enhances its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2g | LoVo | 2.44 | Induces apoptosis |
| 2g | MCF-7 | 23.29 | Inhibits CDK9 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound 2g demonstrated notable effects on LoVo cells with a lower IC50 compared to MCF-7 cells, suggesting a selective action against colorectal cancer cells .
Antimicrobial Activity
Thiadiazole derivatives have also been recognized for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes and disrupt cellular processes.
Research indicates that modifications in the thiadiazole ring can enhance antimicrobial efficacy against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Strong Inhibition |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole derivatives are also noteworthy. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2.
In vitro assays demonstrated that this compound significantly reduced the production of TNF-alpha and IL-6 in activated macrophages .
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Case Study on Anticancer Activity : A study involving compound 2g showed potent inhibition of cancer cell proliferation through cell cycle arrest and apoptosis induction in LoVo cells.
- Case Study on Antimicrobial Efficacy : Another investigation into the antimicrobial properties revealed that modifications in the thiadiazole ring led to enhanced activity against E. coli, highlighting structure–activity relationships.
Comparison with Similar Compounds
Spiro Indole-Thiadiazole Derivatives
The closest structural analogue is N-(3'-acetyl-1-ethyl-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide (CAS 902248-24-2). Key differences include:
- Substituents : The ethyl group at position 1' (vs. prop-2-enyl in the target compound) and acetyl positioning (3' vs. 4') .
- Molecular Weight : 346.4 g/mol (vs. ~362 g/mol for the target compound, assuming similar substituents) .
Impact of Substituents :
Indole-Oxadiazole-Acetamide Hybrids
Compounds like N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () differ in the heterocyclic core (oxadiazole vs. thiadiazole).
- Synthetic Routes : Oxadiazole derivatives are synthesized via NaH-mediated coupling in DMF , whereas thiadiazole systems often involve thioacetamide-maleimide cyclization (e.g., ).
Pharmacological Profiles
Antimicrobial Activity
- Spiro[1,3,4-thiadiazole] Derivatives : Compounds with methyl/acetyl groups exhibit moderate-to-strong activity against Staphylococcus aureus and Escherichia coli (MIC: 8–32 µg/mL) .
- Oxadiazole Analogues : Higher efficacy against fungi (e.g., Candida albicans), attributed to sulfanyl-acetamide substituents .
Antioxidant Potential
- Thiadiazole-Indole Hybrids : DPPH radical scavenging IC₅₀ values range from 12–45 µM, influenced by electron-withdrawing groups (e.g., acetyl) .
Preparation Methods
Indole Precursor Preparation
7'-methyl-2'-oxoindole derivatives serve as the indole backbone. These are synthesized via Fischer indole synthesis or condensation of phenylhydrazines with ketones. Substituents such as the prop-2-enyl group are introduced through alkylation or Claisen-Schmidt reactions.
Thiadiazole Ring Formation
The 1,3,4-thiadiazole moiety is constructed using thiosemicarbazide and carboxylic acid derivatives. A patented solid-phase method employs phosphorus pentachloride (PCl₅) as a cyclizing agent, enabling room-temperature reactions with minimal equipment requirements.
Stepwise Synthesis and Reaction Optimization
Thiadiazole Intermediate Synthesis
The critical thiadiazole intermediate is prepared via the following optimized protocol:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Thiosemicarbazide, carboxylic acid, PCl₅ | Solid-phase grinding, 25°C, 1–2 hr | 91–95% |
| 2 | Alkaline solution (pH 8–8.2) | Filtration, recrystallization | 89% |
This method avoids traditional liquid-phase limitations, reducing reaction time from 12–24 hr to 1–2 hr.
Spiro Ring Formation
Spiro cyclization is achieved by reacting the thiadiazole intermediate with 7'-methyl-2'-oxoindole in the presence of Lewis acids (e.g., ZnCl₂). The prop-2-enyl group is introduced via allylation using allyl bromide under basic conditions.
Acetylation Steps
Sequential acetylation introduces the N-acetamide and 4-acetyl groups:
-
First acetylation : Treatment with acetic anhydride in dichloromethane (DCM) at 0–5°C.
-
Second acetylation : Selective acetylation at the 4-position using acetyl chloride and pyridine.
Characterization and Analytical Data
Post-synthesis characterization confirms structural integrity:
Research Findings and Methodological Advancements
Solvent and Catalyst Optimization
Challenges in Spiro Cyclization
Spiro ring formation requires precise stoichiometry and anhydrous conditions. Excess indole precursor leads to dimerization byproducts, reducing yields by 15–20%.
Scalability and Industrial Feasibility
The solid-phase method is scalable for gram-scale production, with a 90% yield maintained at 50 g batches. However, the acetylation steps require low-temperature control, increasing operational complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
